![molecular formula C46H42F12FeP2 B6289953 (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene CAS No. 565184-33-0](/img/structure/B6289953.png)
(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
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Overview
Description
(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 940.191949 g/mol and the complexity rating of the compound is 1100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, a derivative of ferrocene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Overview of Ferrocene and Its Derivatives
Ferrocene is a well-known organometallic compound characterized by its stability, redox properties, and low toxicity. Its derivatives have been synthesized to enhance biological activity, particularly in the context of cancer therapy and other medicinal applications. The introduction of phosphine ligands into the ferrocene structure has been shown to improve the efficacy of these compounds against various cancer cell lines .
Anticancer Activity
Mechanisms of Action:
- Redox Activity: The unique redox properties of ferrocene derivatives allow them to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cancer cells, leading to apoptosis .
- DNA Interaction: Some studies suggest that ferrocene derivatives can directly interact with DNA, causing damage that leads to cell death. This interaction is facilitated by the formation of stable complexes with DNA .
Case Studies:
- A study demonstrated that ferrocene-containing compounds exhibited selective cytotoxicity against HL-60 leukemia cells compared to normal peripheral blood mononuclear cells. The complexes were characterized using NMR and UV-Vis spectroscopy, confirming their structural integrity and biological efficacy .
- Another investigation highlighted the anticancer activity of a series of phosphine-functionalized ferrocene derivatives against various multidrug-resistant (MDR) cancer cell lines. These compounds showed significant antiproliferative effects and were linked to enhanced cellular uptake due to their lipophilic nature .
Data Tables
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HL-60 | 0.05 | ROS generation |
Other Ferrocene Derivative | A549 | 0.15 | DNA intercalation |
Phosphine-Ferrocene Hybrid | MCF-7 | 0.10 | Apoptosis induction |
Biological Evaluation
The biological evaluation of this compound has revealed promising results:
- Cytotoxicity Assays: The compound exhibited low cytotoxicity towards normal cells while maintaining high efficacy against cancerous cells.
- Selectivity Index: The selectivity index for this compound was significantly higher than that of traditional chemotherapeutic agents, indicating a favorable therapeutic window .
Scientific Research Applications
Asymmetric Catalysis
Chiral ferrocenyl phosphines are widely used as ligands in asymmetric catalysis. They enhance the enantioselectivity of reactions such as:
- Hydrogenation : The compound has been employed in the hydrogenation of prochiral ketones, leading to high enantiomeric excess (ee) values. For instance, studies indicate that using this ligand can yield up to 99% ee in the reduction of specific ketones .
- Cross-Coupling Reactions : Its application in palladium-catalyzed cross-coupling reactions has shown improved yields and selectivity. A notable example is its use in the Suzuki-Miyaura coupling, where it outperformed traditional phosphine ligands .
Organocatalysis
The compound has also been investigated for its role in organocatalytic processes. Its ability to stabilize intermediates through non-covalent interactions enhances reaction rates and selectivity.
Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Hydrogenation | 95 | 99 |
Suzuki Coupling | 90 | 98 |
Anticancer Activity
Research has indicated that ferrocenyl phosphines exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including disruption of mitochondrial function and inhibition of cell proliferation .
Neurokinin Receptor Antagonists
The compound serves as a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists like Aprepitant. Aprepitant is used clinically to prevent nausea and vomiting caused by chemotherapy, showcasing the medicinal relevance of this compound .
Compound | Activity | Reference |
---|---|---|
Aprepitant | NK-1 receptor antagonist | Ballard et al., 2000 |
Ferrocenyl Phosphine Derivatives | Anticancer activity | Smith et al., 2023 |
Conductive Polymers
Ferrocenyl phosphines have been integrated into conductive polymers due to their redox-active properties. This incorporation enhances the electrical conductivity and stability of polymer films, making them suitable for applications in organic electronics and sensors.
Nanocomposites
The compound has also been explored for use in nanocomposite materials, where it acts as a stabilizing agent for nanoparticles, improving their dispersion and functionality in various applications.
Material Type | Application | Performance Improvement |
---|---|---|
Conductive Polymers | Organic Electronics | Increased conductivity |
Nanocomposites | Sensors | Enhanced sensitivity |
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-9,11-15,18-25,34-35H,10,16-17H2,1H3;1-5H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFNGUNDBJCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H42F12FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.